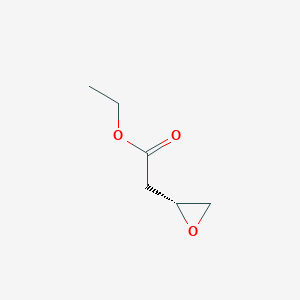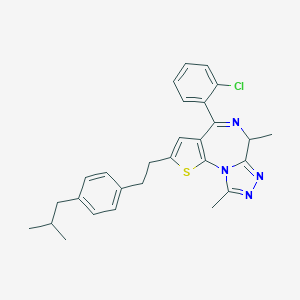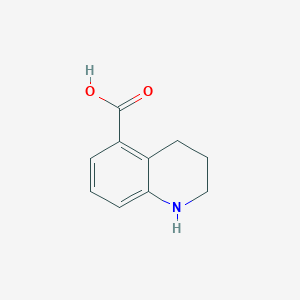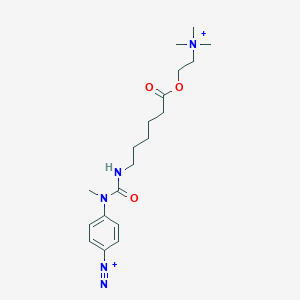![molecular formula C36H46O5 B039582 (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate CAS No. 112901-67-4](/img/structure/B39582.png)
(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate
Vue d'ensemble
Description
(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate, also known as MHPCOBC, is a chemical compound that belongs to the class of liquid crystals. Liquid crystals are materials that exhibit properties of both liquids and solids, and are widely used in various applications, including electronic displays, optical devices, and sensors. MHPCOBC is a promising material for liquid crystal applications due to its unique properties, such as high thermal stability, low viscosity, and good compatibility with other liquid crystal compounds.
Applications De Recherche Scientifique
Antiferroelectric Arrangement : This compound crystallizes in the P212121 space group and displays an antiferroelectric arrangement, making it relevant for applications in liquid crystal displays (Laguerre et al., 1998).
Stabilization of Liquid Crystal Phases : It is involved in the synthesis and characterization of materials that stabilize liquid crystal phases, showing great promise for applied sciences and device applications (Veerabhadraswamy et al., 2015).
Smectic Phases and Phase Transitions : This compound's smectic phases and phase transitions have been investigated using polarizing microscopy, which is crucial for understanding its behavior in different thermal conditions (Drzewińsk et al., 1998).
Intermediate for Liquid Crystalline Homologous Series : It has been used as an intermediate in preparing liquid crystalline homologous series of di- and triesters, which exhibit tilted smectic phases CA* and C* (Drzewiński et al., 1999).
Crystal Structures and Blue Phase III : The crystal structure of this compound shows a wide temperature range of blue phase III on cooling and a T-shaped structure, which is significant for materials science and optics (Sato et al., 2007).
Building Blocks for Chiral Smectic Mesogenes : This compound can be used as a building block for creating new chiral smectic mesogenes, which are essential in developing advanced liquid crystal technologies (Kula et al., 2010).
Propriétés
IUPAC Name |
[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-(4-octoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46O5/c1-4-6-8-10-11-13-27-39-33-23-19-30(20-24-33)29-15-17-31(18-16-29)36(38)41-34-25-21-32(22-26-34)35(37)40-28(3)14-12-9-7-5-2/h15-26,28H,4-14,27H2,1-3H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWUKWHSHVSLJ-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O[C@@H](C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dielectric strength in OAFLC materials like (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate?
A1: Dielectric strength represents the maximum electric field an insulating material can withstand before it breaks down and conducts electricity. In OAFLC materials, a high dielectric strength is desirable for applications in display technologies. The research paper highlights that compounds within the (S)-MHPOBC series, particularly S1.6 (FF) and S2.6 (FH), exhibit a dielectric strength of approximately 250 in the SmC* phase. This high dielectric strength is attributed to the presence of the Goldstone mode, a collective excitation of molecules that contributes to the material's polarization []. This finding suggests that these specific compounds hold promise for use in high-performance liquid crystal displays.
Q2: How does the molecular structure of (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate influence its dielectric properties?
A2: The research explores a series of homologous esters based on (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate, also known as (S)-MHPOBC. While the exact structure-property relationships are not fully elucidated in this specific paper, the study investigates how variations in the alkyl chain length within the series affect parameters such as relaxation frequency, relaxation time, and dielectric strength. These parameters are crucial for understanding the molecular dynamics and polarization behavior of the liquid crystal, which directly impacts its performance in applications like displays. Further research focusing on specific structural modifications and their impact on dielectric properties is necessary to gain a comprehensive understanding of the structure-property relationships in this class of OAFLC materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



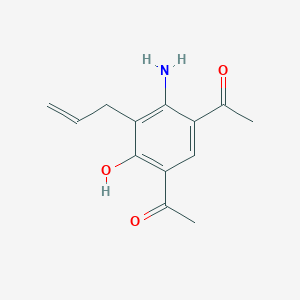
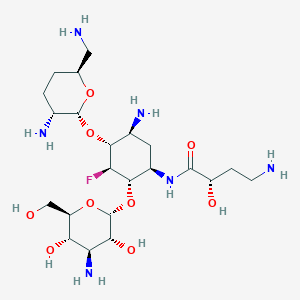
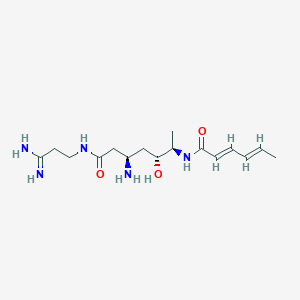

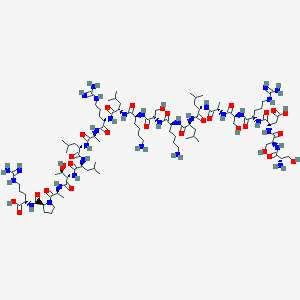
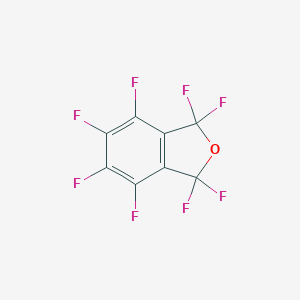
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)

